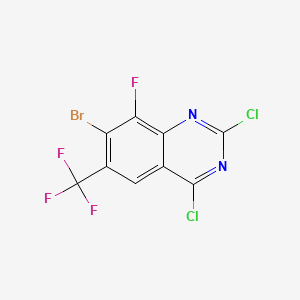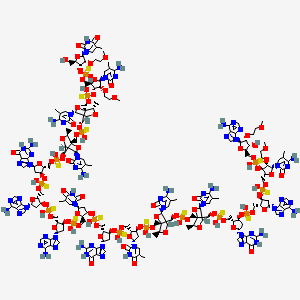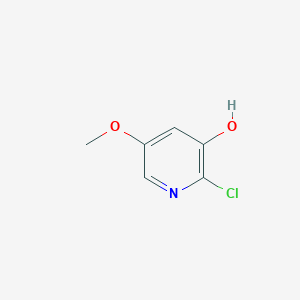![molecular formula C8H8N2O2 B13910804 5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)
5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
化学反应分析
Types of Reactions
5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups can be introduced at specific positions on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone derivative, while substitution reactions can introduce functional groups like halogens or alkyl chains.
科学研究应用
5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
The mechanism of action of 5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to altered cell proliferation, apoptosis, or other biological responses .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole and its derivatives share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and show various biological activities, including antimicrobial and antitumor effects.
Uniqueness
5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and development.
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
5-hydroxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7(12)3-5-2-6(11)4-9-8(5)10/h2,4,11H,3H2,1H3 |
InChI 键 |
XJWIQEWOMWRKRU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CC2=C1N=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)

![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)



![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)



![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)
